2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
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Overview
Description
6-Cyclohexylthio-1-((2-hydroxyethoxy)methyl)thymine is a compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors. It is structurally related to thymine, a pyrimidine base found in DNA. This compound has been studied for its potential antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexylthio-1-((2-hydroxyethoxy)methyl)thymine typically involves the following steps:
Starting Material: Thymine is used as the starting material.
Thioether Formation: Thymine is reacted with cyclohexylthiol in the presence of a base such as sodium hydride to form the thioether linkage.
Hydroxyethoxy Methylation: The intermediate product is then reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethoxy methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexylthio-1-((2-hydroxyethoxy)methyl)thymine undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, although this is less common.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-thioetherized thymine derivatives.
Substitution: Various substituted thymine derivatives.
Scientific Research Applications
6-Cyclohexylthio-1-((2-hydroxyethoxy)methyl)thymine has been extensively studied for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor against HIV-1. It has shown promise in inhibiting the replication of HIV-1 by binding to the reverse transcriptase enzyme and preventing the transcription of viral RNA into DNA .
Mechanism of Action
The compound exerts its effects by binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme’s activity, preventing the transcription of viral RNA into DNA, which is a crucial step in the viral replication cycle. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-6-phenylthiothymine
- 1-((2-Hydroxyethoxy)methyl)-6-(3-methylphenylthio)thymine
- 1-((2-Hydroxyethoxy)methyl)-6-phenylthio-2-thiothymine
Uniqueness
6-Cyclohexylthio-1-((2-hydroxyethoxy)methyl)thymine is unique due to its cyclohexylthio group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different binding affinities and inhibitory activities against the reverse transcriptase enzyme, potentially offering advantages in terms of potency and resistance profiles .
Properties
CAS No. |
125056-74-8 |
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Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
6-cyclohexylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h11,17H,2-9H2,1H3,(H,15,18,19) |
InChI Key |
BZCOQGWLGFBFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2CCCCC2 |
Origin of Product |
United States |
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